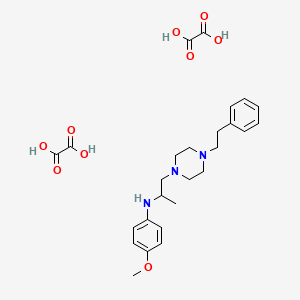
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a piperidinyl ring, and a propanone moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone typically involves several steps, including the formation of the piperidinyl ring and the attachment of the methoxyphenyl and propanone groups. One common synthetic route involves the following steps:
Formation of the Piperidinyl Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group.
Introduction of the Propanone Moiety: This can be accomplished through a variety of methods, including the use of acylation reactions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of various chemical products, including intermediates for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperidinyl ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)-1-propanone: This compound has a hydroxyl group instead of a piperidinyl ring, which affects its chemical reactivity and biological activity.
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-butanone: This compound has a butanone moiety instead of a propanone moiety, which can influence its physical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets in a distinct manner.
Properties
CAS No. |
79025-11-9 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)-1-methylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-4-15(18)16(8-10-17(2)11-9-16)13-6-5-7-14(12-13)19-3/h5-7,12H,4,8-11H2,1-3H3 |
InChI Key |
LFOGAHGDLSGJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















